2-(3-Bromopropoxy)ethanol
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Overview
Description
2-(3-Bromopropoxy)ethanol is an organic compound with the molecular formula C5H11BrO2. It is a brominated ether alcohol, characterized by the presence of a bromine atom attached to a propoxy group, which is further connected to an ethanol moiety. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Bromopropoxy)ethanol can be synthesized through the reaction of 3-bromopropanol with ethylene oxide. The reaction typically occurs under basic conditions, using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in a suitable solvent like acetone or ethanol, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production to maintain efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropoxy)ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Elimination: Strong bases like sodium or potassium hydroxide in ethanol or other suitable solvents.
Major Products Formed
Substitution: Depending on the nucleophile, products like 2-(3-hydroxypropoxy)ethanol, 2-(3-cyanopropoxy)ethanol, or 2-(3-aminopropoxy)ethanol.
Oxidation: 2-(3-Bromopropoxy)acetaldehyde or 2-(3-Bromopropoxy)acetic acid.
Elimination: Propene derivatives.
Scientific Research Applications
2-(3-Bromopropoxy)ethanol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein interactions, particularly in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Bromopropoxy)ethanol involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or modifying their function through covalent bonding .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromopropoxy)ethanol
- 2-(4-Bromopropoxy)ethanol
- 2-(5-Bromopropoxy)ethanol
Uniqueness
2-(3-Bromopropoxy)ethanol is unique due to its specific bromine substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity profiles and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Biological Activity
2-(3-Bromopropoxy)ethanol is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological effects, focusing on its antimicrobial properties, antioxidant capacity, and skin penetration characteristics. The findings presented here are derived from diverse research studies and case analyses.
This compound is an ether alcohol with a bromopropyl group that influences its reactivity and interaction with biological systems. Its molecular structure allows for various interactions, making it a subject of interest in pharmacology and toxicology.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 7.81 µg/mL |
Escherichia coli | 12.5 µg/mL |
Bacillus subtilis | 15.0 µg/mL |
Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a biocide or preservative in pharmaceutical formulations .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS methods.
Method | Concentration | Antioxidant Activity (mmol Trolox/dm³) |
---|---|---|
DPPH | 0.5% | 0.456 ± 0.034 |
ABTS | 0.5% | 1.622 ± 0.57 |
These results indicate that the compound can effectively scavenge free radicals, thereby potentially offering protective effects against oxidative stress in biological systems .
Skin Penetration Studies
In vitro studies have demonstrated the ability of this compound to penetrate human skin, which is crucial for its application in topical formulations.
- Skin Penetration Rate : The compound was observed to enhance the fluidity of the lipid layer in the stratum corneum, facilitating deeper penetration of active ingredients.
- Polyphenol Content : Post-penetration analysis revealed an increased total polyphenol content in the extracted fluid, indicating enhanced absorption and potential efficacy in delivering therapeutic agents .
Case Studies
Several case studies have highlighted the practical applications of this compound in various fields:
- Topical Antimicrobial Formulations : A study demonstrated the effectiveness of a cream containing this compound against skin infections caused by resistant bacterial strains.
- Cosmetic Applications : Research indicated that formulations incorporating this compound showed improved skin hydration and reduced signs of oxidative damage.
Properties
IUPAC Name |
2-(3-bromopropoxy)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c6-2-1-4-8-5-3-7/h7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRLRWVHLBYHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.